1-(2-Chloroethyl)-3,3-dimethylazetidine
Description
1-(2-Chloroethyl)-3,3-dimethylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with two methyl groups at the 3-position and a 2-chloroethyl group at the 1-position. It is primarily utilized in synthetic organic chemistry, particularly in the development of neuroleptic agents, as demonstrated in its reaction with imidazolidinones to form pharmacologically active derivatives . The compound’s synthesis involves nucleophilic substitution reactions under anhydrous conditions, typically employing sodium hydride in dimethylformamide (DMF) .
Properties
CAS No. |
51940-95-5 |
|---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3,3-dimethylazetidine |
InChI |
InChI=1S/C7H14ClN/c1-7(2)5-9(6-7)4-3-8/h3-6H2,1-2H3 |
InChI Key |
NFSREDOTXAOCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CCCl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chloroethyl-Heterocycle Motifs
Key Observations :
- Ring Size and Strain: The smaller azetidine ring (vs.
- Substituent Effects : The 3,3-dimethyl groups in the azetidine derivative increase steric hindrance and lipophilicity compared to unsubstituted analogs, influencing solubility and bioavailability .
Chloroethyl Nitrosoureas (Chemotherapeutic Agents)
Key Observations :
- Mechanism of Action : Nitrosoureas like BCNU decompose to release chloroethyl isocyanate, which inhibits DNA repair and enhances cytotoxicity . In contrast, this compound lacks nitrosourea functionality, focusing its activity on direct alkylation in drug synthesis.
- Therapeutic Index: Nitrosoureas require optimal octanol/water distribution coefficients for efficacy, whereas the azetidine derivative’s lipophilicity is tailored for neuroleptic drug delivery .
Azetidine Derivatives with Varied Substituents
Key Observations :
- Lipophilicity : The chloroethyl group in this compound enhances membrane permeability compared to polar derivatives like 3,3-dimethylazetidine hydrochloride.
- Functional Group Diversity : Methoxy or diphenylmethyl substituents shift applications from alkylation chemistry to receptor-targeting drug design .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Water Solubility |
|---|---|---|---|
| This compound | 162.67 | ~2.5 | Low |
| 1-(2-Chloroethyl)piperidine | 163.67 | ~2.1 | Moderate |
| 3,3-Dimethylazetidine hydrochloride | 137.62 | ~0.8 | High |
*Estimated using fragment-based methods.
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